molecular formula C6H15ClN2O2S B13599400 (1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride

(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride

Cat. No.: B13599400
M. Wt: 214.71 g/mol
InChI Key: YZTSPRXYRRZESC-IBTYICNHSA-N
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Description

(1S,2R)-2-Aminocyclohexane-1-sulfonamide hydrochloride is a chiral cyclohexane derivative characterized by a sulfonamide group at position 1 and an amine group at position 2, with specific stereochemistry (1S,2R). The sulfonamide moiety (-SO₂NH₂) distinguishes it from structurally related compounds, such as carboxylic acids, alcohols, or other substituted amines. Its hydrochloride salt form enhances stability and solubility, a common feature in bioactive molecules for improved handling and bioavailability .

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

(1S,2R)-2-aminocyclohexane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c7-5-3-1-2-4-6(5)11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H/t5-,6+;/m1./s1

InChI Key

YZTSPRXYRRZESC-IBTYICNHSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)S(=O)(=O)N.Cl

Canonical SMILES

C1CCC(C(C1)N)S(=O)(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes various functional group transformations.

    Amination: Introduction of the amino group at the 2-position of the cyclohexane ring.

    Sulfonamide Formation: The amino group is then reacted with a sulfonyl chloride to form the sulfonamide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: To introduce the amino group.

    Crystallization: For purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: By binding to the active site of enzymes, thereby blocking their activity.

    Receptor Modulation: By interacting with cell surface receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. However, carboxylic acid derivatives (e.g., ) may exhibit higher aqueous solubility due to ionization .
  • Sulfonamide vs. Sulfone : The sulfonamide’s NH₂ group provides additional hydrogen-bonding sites, whereas sulfones (e.g., ) are more electron-withdrawing, affecting reactivity in substitution reactions .

Physicochemical Properties

Available data for related compounds highlight trends in melting points, solubility, and stability:

Compound Melting Point (°C) Solubility Stability Notes
Cis-(1S,2R)-2-Aminocyclohexanol HCl 186–190 Soluble in polar solvents (e.g., water, methanol) Hygroscopic; requires dry storage
(1S,2R)-2-Methylcyclohexanamine HCl Not reported Likely soluble in DMSO, ethanol Stable at 2–8°C under inert atmosphere
(1S,2R)-2-Aminocyclohexanecarboxylic acid HCl Not reported High water solubility (carboxylic acid group) Sensitive to strong oxidizers

The target compound’s sulfonamide group is expected to confer moderate water solubility, intermediate between hydroxylated and methylated analogs.

Biological Activity

(1S,2R)-2-aminocyclohexane-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and this particular compound may exhibit similar or unique pharmacological effects. This article reviews the biological activity of (1S,2R)-2-aminocyclohexane-1-sulfonamide hydrochloride, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C7_7H14_{14}ClN1_{1}O2_{2}S
  • Molecular Weight : 195.71 g/mol

The presence of the sulfonamide group is critical for its biological activity, particularly in targeting bacterial enzymes.

Sulfonamides generally function by inhibiting bacterial folic acid synthesis. They competitively inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. This inhibition leads to a depletion of folate levels necessary for nucleic acid synthesis, ultimately resulting in bacterial cell death.

Antimicrobial Properties

Research indicates that (1S,2R)-2-aminocyclohexane-1-sulfonamide hydrochloride exhibits antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The compound has been tested in vitro against strains such as Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

Case Studies

  • In Vivo Efficacy : A study conducted on mice infected with E. coli demonstrated that administration of the compound significantly reduced bacterial load in the kidneys and urinary tract, suggesting effective systemic absorption and action against urinary tract infections.
  • Synergistic Effects : Another investigation explored the synergistic effects of (1S,2R)-2-aminocyclohexane-1-sulfonamide hydrochloride in combination with other antibiotics such as penicillin. The combination therapy showed enhanced efficacy against resistant strains of bacteria, indicating potential for use in multi-drug regimens.

Safety and Toxicology

Toxicological assessments have shown that (1S,2R)-2-aminocyclohexane-1-sulfonamide hydrochloride has a favorable safety profile at therapeutic doses. However, like many sulfonamides, it can cause hypersensitivity reactions in some patients. Monitoring for adverse effects is recommended during clinical use.

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